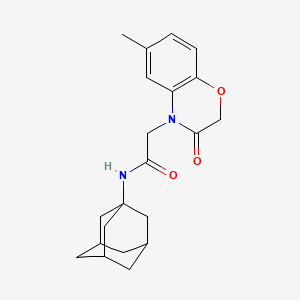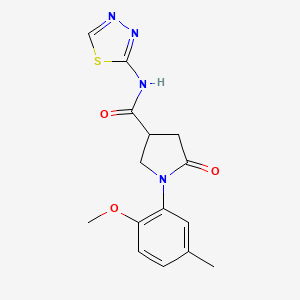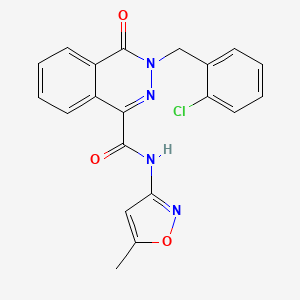![molecular formula C22H27N3O5 B4438869 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)
2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide, also known as MPEB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mechanism of Action
2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. However, overactivation of mGluR5 has been implicated in the pathogenesis of various neurological and psychiatric disorders. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the excitotoxicity and oxidative stress associated with mGluR5 overactivation.
Biochemical and Physiological Effects
2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain, which are associated with neuroinflammation and neurodegeneration. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that promotes neuronal survival and plasticity. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5 and has minimal off-target effects. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has good bioavailability and can be administered orally or intraperitoneally. However, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has some limitations for lab experiments. It has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide can also cause sedation and ataxia at high doses, which can affect the interpretation of behavioral experiments.
Future Directions
2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has several potential future directions for research. It can be further investigated for its potential use in the treatment of various neurological and psychiatric disorders. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide can be combined with other drugs or therapies to enhance its therapeutic effects. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide can also be modified to improve its pharmacokinetic properties and reduce its side effects. Further research is needed to elucidate the molecular mechanisms underlying the neuroprotective and neurotrophic effects of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide.
Conclusion
In conclusion, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide is a selective antagonist of mGluR5 and has been shown to have neuroprotective, neurotrophic, and anxiolytic effects in animal models. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the potential of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. 2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide has also been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia.
properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-17-6-8-18(9-7-17)30-16-21(26)24-20-5-3-2-4-19(20)22(27)23-10-11-25-12-14-29-15-13-25/h2-9H,10-16H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNDLAUGMEYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4438827.png)



![3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438862.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B4438870.png)

![N-(2,6-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438878.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4438883.png)
![N,N-diethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438888.png)